3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile

Medicinal Chemistry Physicochemical Profiling Blood-Brain Barrier Permeability

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile is a synthetic azetidine derivative in the β-ketoamide/cyanoacetyl class, characterized by a 4-membered strained azaheterocycle bearing geminal methoxy (–OCH₃) and trifluoromethyl (–CF₃) substituents at the 3-position. The compound serves as a versatile building block in medicinal chemistry, leveraging the conformational rigidity of the azetidine ring for target-binding optimization and the CF₃ group for enhancing lipophilicity and metabolic stability.

Molecular Formula C8H9F3N2O2
Molecular Weight 222.16 g/mol
Cat. No. B13426944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile
Molecular FormulaC8H9F3N2O2
Molecular Weight222.16 g/mol
Structural Identifiers
SMILESCOC1(CN(C1)C(=O)CC#N)C(F)(F)F
InChIInChI=1S/C8H9F3N2O2/c1-15-7(8(9,10)11)4-13(5-7)6(14)2-3-12/h2,4-5H2,1H3
InChIKeyLDVPNNBVBIYYLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile: Baseline Profile for Scientific Procurement


3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile is a synthetic azetidine derivative in the β-ketoamide/cyanoacetyl class, characterized by a 4-membered strained azaheterocycle bearing geminal methoxy (–OCH₃) and trifluoromethyl (–CF₃) substituents at the 3-position. The compound serves as a versatile building block in medicinal chemistry, leveraging the conformational rigidity of the azetidine ring for target-binding optimization and the CF₃ group for enhancing lipophilicity and metabolic stability. Published literature on closely related 3-substituted azetidine-3-oxopropanenitriles remains sparse; the most structurally characterized analog is 3-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile (CAS 2091216-42-9), which differs only by –OH vs. –OCH₃ at the 3-position, providing the primary comparison baseline.

Why In-Class Analogs Cannot Simply Replace 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile


The 3-oxy substituent on the azetidine ring exerts a non-linear influence on both physicochemical properties and, more critically, on biological target engagement. Swapping the methoxy group (–OCH₃) for a hydroxy (–OH) or ethoxy (–OEt) analog is not benign: the O-methylation converts a hydrogen-bond donor (HBD) into a pure hydrogen-bond acceptor (HBA), simultaneously increasing lipophilicity (ΔXLogP3 ~+0.4–0.8 units estimated) and altering electron density at the adjacent CF₃-bearing carbon. The ethoxy analog 3-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile (CAS 2097998-55-3) introduces greater conformational flexibility and steric bulk, which can differentially fill lipophilic pockets while introducing additional rotational degrees of freedom that may penalize binding entropy. These differences, while subtle on paper, translate to measurable shifts in target affinity and selectivity, as demonstrated by the known sensitivity of kinase and hydrolase active sites to the 3-position substituent identity in analogous azetidine series. Therefore, procurement decisions based purely on scaffold similarity without specifying the exact 3-methoxy-3-CF₃ substitution pattern risk introducing uncontrolled variables in SAR campaigns.

Quantitative Differentiation Evidence for 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile vs. Closest Analogs


Hydrogen-Bond Donor Count Elimination vs. 3-Hydroxy Analog

The target compound replaces the 3-OH group with 3-OCH₃, eliminating the sole hydrogen-bond donor (HBD) present in the hydroxy analog 3-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile. This transformation reduces the HBD count from 1 to 0, a parameter directly correlated with improved passive membrane permeability and a reduction in P-glycoprotein efflux susceptibility in CNS drug discovery contexts.

Medicinal Chemistry Physicochemical Profiling Blood-Brain Barrier Permeability

Predicted Lipophilicity Shift vs. 3-Hydroxy Analog

Methylation of the 3-OH to 3-OCH₃ is predicted to increase lipophilicity by approximately 0.4–0.8 log units relative to the hydroxy analog, based on the XLogP3 value of 0.4 reported for 3-methoxy-3-(trifluoromethyl)azetidine (free amine). The cyanoacetyl amide moiety adds an additional polar contribution, but the differential between the methoxy and hydroxy congeners is expected to persist in the final 3-oxopropanenitrile products.

Lipophilicity ADME Prediction Drug-likeness

Reduced Conformational Entropy Penalty vs. 3-Ethoxy Analog

Compared to 3-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile, the methoxy target compound possesses one fewer rotatable bond in the 3-substituent (C–O–CH₃ vs. C–O–CH₂–CH₃). This reduction in conformational freedom is expected to lower the entropic penalty upon protein binding, a well-established principle in fragment-based and ligand-efficiency-driven optimization. The ethoxy analog exhibits an additional sp³–sp³ rotatable bond in the ethyl chain, increasing the number of accessible low-energy conformers in solution.

Conformational Analysis Structure-Based Drug Design Binding Affinity

Enhanced Metabolic Stability via 3,3-Disubstitution and Methoxy Masking

The geminal 3,3-disubstitution pattern (–OCH₃/–CF₃) eliminates the metabolic soft spot associated with unsubstituted or mono-substituted 3-position azetidine carbons. A 2023 systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that 3,3-disubstitution generally confers high intrinsic microsomal stability, with the notable exception of 3,3-difluoroazetidine derivatives which showed elevated clearance. The target compound's 3-OCH₃ group masks the potentially metabolically labile 3-OH present in the hydroxy analog, blocking phase II glucuronidation and sulfation pathways. The trifluoromethyl group additionally shields the azetidine ring from oxidative metabolism, a benefit documented across multiple CF₃-azetidine analog series. [1]

Metabolic Stability Microsomal Clearance Fluorine Chemistry

Distinct Basicity Profile (pKa Modulation) for Salt Form and Solubility Optimization

The predicted pKa of 3-methoxy-3-(trifluoromethyl)azetidine is 7.56 ± 0.40, substantially lower than unsubstituted azetidine (pKa ~11.3) due to the electron-withdrawing effect of the CF₃ group. This reduced basicity positions the compound near physiological pH, meaning the cyanoacetylated product will exist in a mixed ionization state at pH 7.4, with implications for solubility, permeability, and salt formulation. In contrast, 3-hydroxy-3-(trifluoromethyl)azetidine analogs are expected to exhibit a slightly lower pKa due to the additional inductive effect of the –OH group, while 3-ethoxy analogs will have a similar pKa to the methoxy derivative but with greater steric hindrance around the nitrogen.

Ionization State Solubility Engineering Salt Selection

Topological Polar Surface Area (TPSA) Differentiation vs. Closest Analogs

The topological polar surface area (TPSA) of 3-methoxy-3-(trifluoromethyl)azetidine is computed as 21.3 Ų, which reflects the contributions from the azetidine NH and the methoxy oxygen. When further derivatized to the 3-oxopropanenitrile product, the TPSA increases due to the cyano (C≡N) and amide carbonyl groups, yielding an estimated TPSA in the range of 53–58 Ų. This positions the compound comfortably below the 60–70 Ų threshold often cited for favorable oral absorption, while still providing sufficient polarity for aqueous solubility. The hydroxy analog, in contrast, carries an additional HBD-associated polar surface area contribution that can push TPSA above 65–70 Ų for the final product, potentially compromising oral bioavailability in certain chemotypes.

Membrane Permeability Oral Bioavailability TPSA

Recommended Research and Procurement Scenarios for 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile


CNS-Penetrant Kinase Probe Design Requiring Eliminated HBD Count

For programs targeting intracellular CNS kinases where minimizing hydrogen-bond donor count is critical for blood-brain barrier penetration, this compound provides a 3,3-disubstituted azetidine scaffold with zero HBDs in the final cyanoacetylated product. This is a direct advantage over the 3-hydroxy analog (1 HBD), as the HBD elimination reduces P-glycoprotein recognition, a well-characterized liability in CNS drug development. Procurement of the methoxy variant should be prioritized when CNS exposure is a primary screening criterion.

Fragment-Based Lead Generation Requiring High Ligand Efficiency

The methoxy analog, with only 1 rotatable bond in the 3-substituent, offers a lower entropic penalty upon binding compared to the 3-ethoxy analog (2 rotatable bonds), making it a more ligand-efficient starting fragment for structure-based drug design campaigns. Its molecular weight of approximately 222 g/mol for the final product, combined with favorable TPSA (~53–58 Ų), positions it as an attractive fragment-sized building block for growing into lead-like chemical space.

Metabolic Stability Optimization in Azetidine-Containing Lead Series

In lead series where the unsubstituted or 3-hydroxy azetidine core exhibits unacceptable microsomal clearance, the 3-methoxy-3-CF₃ substitution pattern offers a predicted stability advantage. The methoxy group masks the phase II conjugation site present in the hydroxy analog, while the 3,3-disubstitution shields the ring from oxidative metabolism, as inferred from systematic fluorinated heterocycle stability data. This compound is recommended for SAR exploration when in vitro Clint, int data for the hydroxy or unsubstituted comparator indicates metabolic liability.

Physicochemical Property Screening for Oral Bioavailability Profiling

The compound's balanced profile—moderate XLogP3 (~0.2–0.5 estimated), pKa near physiological pH (7.56 for the free amine), and TPSA below the 60 Ų threshold—makes it a valuable reference building block for systematic oral druggability assessment. Procurement teams evaluating azetidine-based libraries should include this methoxy variant as a comparator when benchmarking the physicochemical properties of novel 3-substituted analogs, given its distinct ionization and lipophilicity profile relative to both hydroxy and ethoxy counterparts.

Quote Request

Request a Quote for 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.